molecular formula C25H30N2O5S B8424509 7-(2-(methyloxy)-6-{[(4-methyl-2-pyridinyl)methyl]oxy}phenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine methanesulfonate

7-(2-(methyloxy)-6-{[(4-methyl-2-pyridinyl)methyl]oxy}phenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine methanesulfonate

Cat. No. B8424509
M. Wt: 470.6 g/mol
InChI Key: UEDADHKNPLVTJX-UHFFFAOYSA-N
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Patent
US09447074B2

Procedure details

7-(2-(methyloxy)-6-{[(4-methyl-2-pyridinyl)methyl]oxy}phenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine (300.0 mg; 1.0 eq) was weighed into a 20-mL vial containing a stir bar and combined with 2-propanol (6.0 mL). The suspension was heated to 40° C. and stirred for 15 min (solids dissolved). Seeds of the methanesulfonate salt were added (˜1 mg). Methanesulfonic acid (3M in water; 1.1 eq.; 293.0 uL in aliquots: 43, 50, 100, and 100 μL) was added. White solid precipitated after the first aliquot (43 μL). The suspension was re-seeded with the methansulfonate salt (˜1 mg). After all aliquots of the counterion solution were added, the suspension was stirred at 40° C. for 1 hr. The suspension was cooled to 5° C. at 0.5° C./min and stirred for 15 min. The product was isolated on a Büchner funnel using #1 Whatman filter paper, air-dried for 30 min, and dried at 40° C. under vacuum for 12 hrs. The title compound was produced as a white crystalline powder. A yield of 82% was obtained.
[Compound]
Name
methanesulfonate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
293 μL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH2:10][C:11]2[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][N:12]=2)[C:4]=1[C:18]1[CH:28]=[CH:27][C:21]2[CH2:22][CH2:23][NH:24][CH2:25][CH2:26][C:20]=2[CH:19]=1.[CH3:29][S:30]([OH:33])(=[O:32])=[O:31]>CC(O)C>[CH3:29][S:30]([OH:33])(=[O:32])=[O:31].[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH2:10][C:11]2[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][N:12]=2)[C:4]=1[C:18]1[CH:28]=[CH:27][C:21]2[CH2:22][CH2:23][NH:24][CH2:25][CH2:26][C:20]=2[CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC1=C(C(=CC=C1)OCC1=NC=CC(=C1)C)C1=CC2=C(CCNCC2)C=C1
Step Two
Name
methanesulfonate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
293 μL
Type
reactant
Smiles
CS(=O)(=O)O
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
vial containing a stir bar
DISSOLUTION
Type
DISSOLUTION
Details
(solids dissolved)
CUSTOM
Type
CUSTOM
Details
White solid precipitated after the first aliquot (43 μL)
ADDITION
Type
ADDITION
Details
After all aliquots of the counterion solution were added
STIRRING
Type
STIRRING
Details
the suspension was stirred at 40° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 5° C. at 0.5° C./min
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The product was isolated on a Büchner funnel
FILTRATION
Type
FILTRATION
Details
filter paper
CUSTOM
Type
CUSTOM
Details
air-dried for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under vacuum for 12 hrs
Duration
12 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CS(=O)(=O)O.COC1=C(C(=CC=C1)OCC1=NC=CC(=C1)C)C1=CC2=C(CCNCC2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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